methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate
Description
methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a methylene bridge, and an acrylate moiety
Properties
IUPAC Name |
methyl (E)-2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3/b12-9+,15-8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXCMYIFCGKWKX-RIKRMPQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Amine Condensation Pathway
The most widely cited approach involves a two-step sequence beginning with 4-chlorobenzaldehyde and methyl 3-(dimethylamino)acrylate . Under reflux conditions in ethanol, the aldehyde undergoes nucleophilic attack by the β-amino acrylate’s amine group, forming an imine intermediate. Acid catalysis (e.g., p-toluenesulfonic acid) accelerates dehydration, yielding the (E,E)-configured product with ~60% efficiency based on analogous systems.
Critical parameters :
- Solvent polarity : Ethanol optimizes solubility while minimizing premature ester hydrolysis.
- Temperature : Reflux (78°C) ensures sufficient energy for imine formation without degrading the acrylate.
- Catalyst loadings : 5 mol% acid catalyst balances reaction rate and byproduct formation.
The ester functionality remains intact throughout this step, negating the need for subsequent esterification in most protocols.
Direct Esterification of Preformed Imine Acids
Advanced Methodological Variations
Microwave-Assisted Condensation
Recent adaptations employ microwave irradiation (150°C, 20 min) to accelerate the aldehyde-amine coupling, achieving 75% yield with identical stereochemical outcomes. This method reduces reaction times from 12 hours to under 30 minutes, though specialized equipment limits broad adoption.
Mechanistic and Kinetic Insights
Transition State Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a stepwise mechanism :
- Hemiaminal formation : Exergonic (-12.3 kcal/mol) attack by the β-amino acrylate’s amine on the aldehyde carbonyl.
- Dehydration : Rate-limiting step (ΔG‡ = 18.7 kcal/mol) mediated by acid-assisted proton transfer.
The trans selectivity arises from conjugative stabilization between the aryl ring and propenoate π-system, favoring the (E,E) isomer by 9.1 kcal/mol over cis configurations.
Byproduct Profiling
Common impurities include:
- Over-alkylated amines : From excess dimethylaminoacrylate (mitigated by 1:1 stoichiometry).
- Hydrolysis products : Trace esters convert to carboxylic acids under prolonged reflux (controlled via anhydrous conditions).
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies using tubular reactors (0.5 mL/min flow rate, 100°C) demonstrate 82% conversion with 99% E,E selectivity. Key advantages:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 23 | 8.7 |
| E-factor | 17 | 5.2 |
| Energy consumption (kJ/mol) | 4200 | 2900 |
Solvent recovery systems and catalytic distillation units further enhance sustainability.
Analytical Characterization
Spectroscopic Fingerprints
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity at 254 nm. Critical resolution from cis isomers (R = 2.1) confirms stereochemical integrity.
Chemical Reactions Analysis
Oxidation Reactions
The compound exhibits sensitivity to oxidative conditions due to its enamine and acrylate moieties. Oxidation typically targets the dimethylamino group or the conjugated double-bond system:
| Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|
| Atmospheric oxygen (prolonged exposure) | Formation of N-oxide derivatives | Radical-mediated oxidation at the dimethylamino group, forming stable N-oxide adducts. |
| Hydrogen peroxide (H₂O₂) | Hydroxylated products at the α,β-unsaturated ester system | Electrophilic addition of hydroxyl groups to the electron-deficient acrylate double bond. |
Key Findings :
-
N-Oxide formation enhances solubility in polar solvents but reduces nucleophilicity at the nitrogen center.
-
Hydroxylation under mild oxidative conditions preserves the ester functionality while introducing polar hydroxyl groups.
Condensation Reactions
The methylidene amino group (–N=CH–) participates in condensation reactions with carbonyl-containing substrates, enabling the synthesis of heterocyclic systems:
Key Findings :
-
Condensation with malononitrile yields pyrimidine-5-carbonitrile precursors under Mannich-like conditions .
-
The dimethylamino group acts as an electron donor, facilitating nucleophilic attack at the β-position of the acrylate.
Nucleophilic Substitution
The dimethylamino group (–N(CH₃)₂) can undergo substitution under acidic or alkylating conditions:
| Reagents | Conditions | Products |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | Room temperature, dry DMF | Quaternary ammonium salts |
| Proton acids (e.g., HCl) | Reflux in methanol | Demethylation to secondary amine derivatives |
Key Findings :
-
Quaternary ammonium salts exhibit enhanced ionic character, useful in phase-transfer catalysis.
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Demethylation under acidic conditions generates reactive secondary amines for further functionalization.
Cycloaddition Reactions
The α,β-unsaturated ester system participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles:
| Dienes | Conditions | Products |
|---|---|---|
| 1,3-Butadiene derivatives | Thermal activation (100°C) | Tetrahydroisoquinoline-fused acrylates |
Key Findings :
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Cycloadditions proceed with high regioselectivity due to electron-withdrawing ester groups.
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Products serve as intermediates for bioactive heterocycles in medicinal chemistry.
Hydrolysis and Ester Derivatization
The methyl ester group undergoes hydrolysis or transesterification under basic conditions:
| Reagents | Conditions | Products |
|---|---|---|
| NaOH (aqueous) | Reflux | Carboxylic acid derivatives |
| Alcohols (e.g., ethanol) | Acid catalysis (H₂SO₄) | Ethyl ester analogs |
Key Findings :
-
Hydrolysis to carboxylic acids improves water solubility for biological applications.
-
Transesterification retains the acrylate backbone while modifying ester chain length.
Biological Activity Modulation
While not a direct chemical reaction, structural modifications of this compound impact its bioactivity:
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Antimicrobial Activity : Introduction of electron-withdrawing groups (e.g., –NO₂) at the para position of the chlorophenyl ring enhances potency against Gram-positive bacteria.
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Enzyme Inhibition : Demethylated derivatives show increased binding affinity to kinase enzymes due to hydrogen-bonding interactions.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant inhibitory effects against common pathogens such as:
- Bacteria Tested :
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) observed for related compounds was approximately 256 µg/mL, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
This compound may act as an inhibitor of enzymes relevant to disease progression. Studies have highlighted its ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
Synthesis of Novel Polymers
The compound can serve as a precursor in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the modification of polymeric materials to improve their mechanical strength and thermal stability. Research has shown that incorporating this compound into polymer matrices can lead to materials suitable for biomedical applications .
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute evaluated this compound using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of 12.53%, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the structure could enhance antimicrobial efficacy, suggesting pathways for developing new antibiotics .
Mechanism of Action
The mechanism by which methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-bromophenyl)methylene]amino}-3-(dimethylamino)acrylate
- Methyl 2-{[(4-fluorophenyl)methylene]amino}-3-(dimethylamino)acrylate
- Methyl 2-{[(4-methylphenyl)methylene]amino}-3-(dimethylamino)acrylate
Uniqueness
methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
Biological Activity
Methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate, commonly referred to by its CAS number 76862-13-0, is a compound with significant biological activity. Its molecular formula is and it has a molar mass of approximately 266.72 g/mol . This compound features a unique structure that contributes to its potential therapeutic properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown promise as antitumor agents through mechanisms involving apoptosis induction and cell cycle arrest .
- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial for mitigating oxidative stress in cells, potentially reducing the risk of chronic diseases .
Case Studies and Research Findings
- Antitumor Efficacy :
- Antioxidant Activity :
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis, cell cycle arrest | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Potential inhibition of specific pathways |
Structural Insights
The structural characteristics of this compound contribute significantly to its biological activities. The compound's configuration allows for specific interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent.
Crystal Structure Analysis
Recent studies have focused on the crystal structure of similar compounds, revealing insights into bond lengths and angles that are crucial for understanding their reactivity and interaction with biological targets . Such analyses often highlight the importance of hydrogen bonding and π-stacking interactions in influencing biological activity.
Q & A
Basic: What are the recommended synthetic routes for methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via condensation reactions between aromatic aldehydes and amines. A typical protocol involves:
- Reacting 4-chlorobenzaldehyde with dimethylamino-prop-2-enoate derivatives in ethanol or methanol under basic conditions (e.g., NaOH or K₂CO₃ as catalysts) .
- Purification via column chromatography or recrystallization to isolate the product.
Key factors affecting yield: - Solvent polarity: Polar aprotic solvents enhance reaction rates by stabilizing intermediates.
- Temperature: Controlled heating (60–80°C) improves kinetic control, reducing side reactions.
- Catalyst selection: Strong bases accelerate imine formation but may require neutralization post-reaction .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1720 cm⁻¹ (ester C=O) .
- Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., 307.75 g/mol for C₁₄H₁₄ClN₂O₂) .
Advanced: How can computational modeling optimize the synthesis and predict electronic properties of this compound?
Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (~3.5 eV) suggests potential for charge-transfer interactions .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for in vitro testing .
- Solvent effects: Use COSMO-RS models to predict solubility and stability in different media .
Advanced: How do researchers resolve contradictions between X-ray crystallographic data and spectroscopic results for structural confirmation?
Answer:
- X-ray diffraction: Provides absolute configuration but requires high-purity single crystals. For example, bond angles and torsion angles from XRD can validate or challenge NMR-derived conformers .
- Comparative analysis: Overlay XRD and DFT-optimized structures to identify discrepancies (e.g., rotational freedom in solution vs. solid state) .
- Dynamic NMR: Study temperature-dependent spectra to assess conformational flexibility in solution .
Advanced: What experimental design principles apply when evaluating the environmental fate of this compound?
Answer:
- Photostability assays: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- Hydrolysis studies: Test stability at pH 3–9 to simulate aquatic environments. Ester groups may hydrolyze under alkaline conditions .
- Bioaccumulation potential: Calculate logP values (e.g., ~2.8 for this compound) to estimate lipid solubility and environmental persistence .
Advanced: How can researchers address low reproducibility in biological activity assays for derivatives of this compound?
Answer:
- Standardize assay conditions:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
- Control solvent concentrations (e.g., DMSO ≤ 0.1% v/v) to avoid false positives .
- Dose-response curves: Generate IC₅₀ values across three independent replicates to assess variability.
- Counter-screening: Test against non-target proteins to confirm selectivity .
Basic: What purification methods are optimal for isolating this compound, and how do they impact purity?
Answer:
- Column chromatography: Use silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) for baseline separation of imine byproducts .
- Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals but may exclude polar impurities.
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity for biological assays .
Advanced: What strategies mitigate steric hindrance during functionalization of the dimethylamino group?
Answer:
- Protecting groups: Temporarily shield the amino group with Boc (tert-butyloxycarbonyl) to enable selective alkylation .
- Microwave-assisted synthesis: Enhance reaction efficiency by reducing reaction times (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
- Steric maps: Use computational tools (e.g., Molecular Operating Environment) to predict accessible reaction sites .
Basic: How do researchers validate the (E)/(Z) configuration of the double bonds in this compound?
Answer:
- NOESY NMR: Cross-peaks between the 4-chlorophenyl and dimethylamino groups confirm the (E)-configuration .
- UV-Vis spectroscopy: Conjugated systems with (E)-configuration exhibit λmax shifts (~20 nm) compared to (Z)-isomers .
- X-ray crystallography: Definitive proof of geometry via bond lengths and dihedral angles .
Advanced: What are the implications of solvent choice on the compound’s stability during long-term storage?
Answer:
- Aprotic solvents: DMSO or DMF prevent hydrolysis but may induce crystallization at low temperatures.
- Light-sensitive degradation: Store in amber vials under inert gas (N₂ or Ar) to minimize photolytic cleavage of the imine bond .
- Accelerated stability testing: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
